molecular formula C12H24N2O2 B035630 (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate CAS No. 1217629-55-4

(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B035630
CAS No.: 1217629-55-4
M. Wt: 228.33 g/mol
InChI Key: GYLAYRXNMUUXJS-SNVBAGLBSA-N
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Description

®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of ®-3-(2-aminoethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The reaction can be carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to its enantiomers or other similar compounds .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAYRXNMUUXJS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363816
Record name tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217629-55-4
Record name tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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